Butyl acid phosphate
Description
Significance and Scope of Research in Organophosphorus Chemistry
Organophosphorus chemistry is a vast and dynamic field of organic chemistry that continues to expand, offering significant opportunities for researchers across multiple disciplines, including medicinal, agricultural, and industrial chemistry. longdom.org The unique physical and biological properties of organophosphorus compounds make them indispensable in numerous applications. taylorandfrancis.com Their importance is underscored by their fundamental role in nature; for instance, Adenosine Triphosphate (ATP) is a crucial organophosphate that drives energy processes in the living cells of all mammals. jelsciences.comresearchgate.net
Research in this area is highly active, focusing on aspects like phosphorus-carbon (P-C) bond formation to create novel compounds with enhanced bioactivity or material properties. taylorandfrancis.com Organophosphorus compounds are recognized for their diverse roles as enzyme inhibitors, antiviral agents, pesticides, and flame retardants. researchgate.net They also serve as ligands in asymmetric catalysis, contributing to the development of new synthetic methodologies. beilstein-journals.org The versatility of these compounds, stemming from phosphorus's variable oxidation states, multivalency, and metal-binding capabilities, ensures their continued relevance in modern synthetic chemistry and chemical biology. beilstein-journals.org
Classification and Structural Context of Butyl Acid Phosphates within Alkyl Phosphate (B84403) Esters
Alkyl phosphate esters are a class of organophosphorus compounds derived from phosphoric acid and various alcohols. wikipedia.org They are broadly categorized based on the number of alkyl groups esterified to the phosphate core:
Monoesters : One alkyl group attached (e.g., Monobutyl phosphate).
Diesters : Two alkyl groups attached (e.g., Dibutyl phosphate).
Triesters : Three alkyl groups attached (e.g., Tributyl phosphate).
Butyl acid phosphate is not a single entity but typically refers to a mixture containing an approximate equimolar quantity of monothis compound and dithis compound. ihanskorea.com These components are anionic surfactants known for their stability in alkaline conditions and possess properties such as wetting, emulsification, and detergency. theclinivex.com
Monobutyl phosphate , also known as butyl dihydrogen phosphate, consists of one butyl group and two acidic hydroxyl groups attached to the central phosphorus atom. cymitquimica.comnih.govDibutyl phosphate , or dibutyl hydrogen phosphate, features two butyl groups and one acidic hydroxyl group. gezondheidsraad.nl The presence of these acidic protons makes them "acid phosphates." These compounds can be synthesized through various methods, including the reaction of phosphorus pentoxide with n-butanol or the partial hydrolysis of tributyl phosphate. mdpi.com
The distinct structures of these esters give rise to their specific physical and chemical properties, which are leveraged in a wide range of research and industrial settings. They are used as catalysts, polymerizing agents, curing accelerators in resins and coatings, corrosion inhibitors, and extractants for rare-earth metals. chemicalbook.comihanskorea.comwikipedia.orgparchem.com
Detailed Research Findings
The following tables summarize the experimentally determined and computed properties of the primary components of this compound.
Table 1: Physical and Chemical Properties of Monobutyl Phosphate
| Property | Value | Source(s) |
| IUPAC Name | Butyl dihydrogen phosphate | nih.gov |
| Synonyms | This compound, Phosphoric acid monobutyl ester | theclinivex.comnih.gov |
| Molecular Formula | C₄H₁₁O₄P | cymitquimica.comnih.gov |
| Molecular Weight | 154.10 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Solubility | Soluble in water and various organic solvents | cymitquimica.com |
| Topological Polar Surface Area | 66.8 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Table 2: Physical and Chemical Properties of Dibutyl Phosphate
| Property | Value | Source(s) |
| IUPAC Name | Dibutyl hydrogen phosphate | gezondheidsraad.nl |
| Synonyms | Dithis compound, Phosphoric acid, dibutyl ester | gezondheidsraad.nlechemi.com |
| Molecular Formula | C₈H₁₉O₄P | gezondheidsraad.nl |
| Molecular Weight | 210.21 g/mol | echemi.com |
| Appearance | Pale amber, odorless liquid | gezondheidsraad.nlechemi.comfoodsafety.gov |
| Density | 1.06 g/cm³ | echemi.comchemicalbook.com |
| Melting Point | -13 °C | echemi.com |
| Boiling Point | 135-138 °C (decomposes) | echemi.comchemicalbook.com |
| Flash Point | 188 °C | chemicalbook.com |
| Water Solubility | Moderately soluble (18 g/L at 20°C) | echemi.comchemicalbook.com |
| Vapor Pressure | ~1 mmHg | echemi.comfoodsafety.gov |
Compound Nomenclature
Structure
2D Structure
Properties
CAS No. |
12788-93-1 |
|---|---|
Molecular Formula |
C4H11O4P |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
butan-1-ol;phosphoric acid |
InChI |
InChI=1S/C4H10O.H3O4P/c1-2-3-4-5;1-5(2,3)4/h5H,2-4H2,1H3;(H3,1,2,3,4) |
InChI Key |
FJTUUPVRIANHEX-UHFFFAOYSA-N |
SMILES |
CCCCO.OP(=O)(O)O |
Canonical SMILES |
CCCCO.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathways of Formation for Butyl Acid Phosphates
Direct Synthesis of Butyl Phosphate (B84403) Mono- and Diesters
The intentional synthesis of butyl acid phosphates, specifically mono- and di-n-butyl phosphates, is achieved through several key methodologies, each with distinct advantages and applications.
Synthetic Routes Utilizing Phosphorus Pentoxide and Phosphorous Acid Intermediates
A predominant industrial method for producing a mixture of n-butyl phosphate monoester and diester involves the reaction of n-butanol with phosphorus pentoxide (P₄O₁₀). google.com This process is often catalyzed by polyphosphoric acid and phosphorous acid (H₃PO₃) to enhance reaction rates and control selectivity. The synthesis is typically carried out under a nitrogen atmosphere to prevent oxidation and discoloration of the product. google.com
The reaction proceeds through a stepwise esterification mechanism. Initially, phosphorus pentoxide reacts with n-butanol, leading to the formation of intermediate metaphosphoric acid species. These intermediates then undergo nucleophilic attack by butanol to form the desired mono- and diesters. The process involves careful control of reaction conditions, including sequential addition of reagents and phased temperature control, to optimize the yield of the target products. google.com
A "green" chemistry approach has also been developed, starting from phosphorus pentoxide and an alcohol to produce a mixture of mono- and dialkyl phosphoric esters. thieme-connect.com This method avoids the use of phosphorus chlorides like POCl₃. thieme-connect.com In a specific example for butyl esters, the resulting mixture of monobutyl and dibutyl phosphates can be further esterified. For instance, monobutylphosphate can undergo microwave-assisted esterification with butanol in the presence of an ionic liquid catalyst to selectively yield dibutylphosphate. thieme-connect.comresearchgate.net
Table 1: Key Parameters in the Industrial Synthesis of n-Butyl Phosphate Mono- and Diesters
| Parameter | Description | Reference |
|---|---|---|
| Primary Reactants | n-Butanol, Phosphorus Pentoxide | google.com |
| Catalysts | Polyphosphoric Acid, Phosphorous Acid | google.com |
| Atmosphere | Nitrogen | google.com |
| Reaction Stages | 1. Initial esterification at 40–65°C | google.com |
| 2. Completion of reaction at 65–85°C | google.com | |
| Key Intermediate | Metaphosphoric acid species |
| Product | Mixture of n-butyl phosphate monoester and diester | google.com |
Novel Approaches in Acidic Polyester Synthesis via Thermal Elimination from Poly(alkylene tert-butyl phosphates)
A novel method for the synthesis of acidic polyesters of phosphoric acid involves the thermal elimination of isobutylene (B52900) from poly(alkylene tert-butyl phosphates). mdpi.comacs.orgacs.org This approach provides a pathway to polymers containing acidic P-OH fragments. The process involves the thermolysis of poly(tert-butoxyethylene phosphate) at approximately 140°C, which results in the formation of the corresponding poly(ethylene phosphoric acid) through the elimination of isobutylene. mdpi.comencyclopedia.pub
This thermal elimination has also been demonstrated with other similar polymers, such as poly(4-methyl-2-hydroxy-1,3,2-dioxaphospholane 2-oxide) and poly(4-methyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide) at 130°C. mdpi.comencyclopedia.pub A notable observation in this process is the potential for partial cross-linking of the resulting copolymers due to the formation of P-O-P bonds under the thermal conditions. mdpi.comencyclopedia.pub
Hydrolysis-Based Preparations of Butyl Phosphates
The hydrolysis of tri-n-butyl phosphate (TBP) is a well-established method for the preparation of its acidic derivatives, di-n-butyl phosphate (DBP) and mono-n-butyl phosphate (MBP). unt.edu This reaction involves the cleavage of a butyl or butoxy group from the TBP molecule. unt.edu Complete hydrolysis ultimately yields 1-butanol (B46404) and phosphoric acid, with DBP and MBP as the intermediate products. atamanchemicals.com
Hydrolysis can occur in both aqueous and organic phases and is catalyzed by both acids and bases. unt.eduosti.gov In basic conditions, the reaction typically occurs in the aqueous phase and tends to stop at the formation of dibutyl phosphate. osti.gov The rate of hydrolysis is significantly influenced by temperature, with a notable increase in reaction rate at elevated temperatures. osti.gov For example, crude commercial butyl acid phosphate, which is a mixture of MBP and DBP, can be hydrolyzed with concentrated nitric acid to prepare MBP. scispace.com
Formation of Butyl Acid Phosphates as Degradation Products
Beyond direct synthesis, butyl acid phosphates are significant as they are common degradation products of tri-n-butyl phosphate (TBP), a compound widely used in various industrial applications, most notably in the PUREX (Plutonium Uranium Redox Extraction) process for nuclear fuel reprocessing. escholarship.org
Radiolytic Degradation Pathways of Tri-n-butyl Phosphate (TBP) to Di-n-butyl Phosphate (HDBP) and Mono-n-butyl Phosphate (H2MBP)
In the PUREX process, TBP is used as an extractant in an inert hydrocarbon diluent, such as kerosene (B1165875) or n-dodecane, and is exposed to high levels of ionizing radiation. escholarship.org This radiation exposure leads to the degradation of TBP, a process known as radiolysis. The primary degradation products of TBP radiolysis are di-n-butyl phosphate (HDBP) and, to a lesser extent, mono-n-butyl phosphate (H2MBP) and phosphoric acid. chalcogen.roicm.edu.plrsc.org
The formation of these acidic phosphates occurs through the replacement of one or two n-butyl groups with a proton. chalcogen.ro The mechanism can involve the decomposition of a TBP radical cation, which is formed under irradiation, or through hydrogen atom abstraction from TBP by primary radiolysis products. rsc.org The presence of nitric acid in the process can influence the yield of these degradation products. icm.edu.pl These acidic degradation products are of particular concern in the PUREX process because HDBP is a strong complexing agent for uranium and plutonium, which can interfere with the separation process. escholarship.org
Table 2: Principal Products of TBP Radiolysis
| Product | Chemical Formula | Abbreviation |
|---|---|---|
| Di-n-butyl phosphate | (C₄H₉)₂HPO₄ | HDBP |
| Mono-n-butyl phosphate | C₄H₉H₂PO₄ | H₂MBP |
Thermal Decomposition Mechanisms Leading to Acidic Butyl Phosphates
Tri-n-butyl phosphate is thermally unstable, and its decomposition can be accelerated, particularly in the presence of nitric acid. atamanchemicals.comresearchgate.net Thermal decomposition of TBP can lead to the formation of acidic butyl phosphates. Studies have shown that the thermal decomposition of TBP in the presence of nitric acid produces a complex mixture of products, including dibutyl and monobutyl phosphates. researchgate.net
The thermal decomposition of nitrated TBP has been studied to understand the reaction pathways. oalib.com The process can lead to a runaway reaction, sometimes referred to as a "red oil" event, which is a significant safety concern in nuclear reprocessing. researchgate.net The decomposition of TBP and its degradation products, DBP and MBP, has been investigated using techniques like adiabatic calorimetry to determine thermo-kinetic parameters such as the enthalpy of decomposition and activation energy. researchgate.net The decomposition products include gases like CO, CO₂, and NOx, as well as a highly viscous liquid residue. researchgate.net The thermal stability of TBP is lower when it has been irradiated, with decomposition initiating at a lower temperature compared to neat TBP. researchgate.net
Enzymatic and Chemical Hydrolysis of Tri-n-butyl Phosphate in Environmental and Process Systems
Tri-n-butyl phosphate (TBP), a widely used organophosphorus compound, is susceptible to hydrolysis, a chemical breakdown process that is pivotal in both environmental degradation and industrial process stability. This hydrolysis involves the stepwise cleavage of the ester bonds, leading to the formation of dibutyl phosphate (DBP), monobutyl phosphate (MBP), and ultimately phosphoric acid and n-butanol. unt.eduatamanchemicals.com This transformation can be initiated through chemical means, typically catalyzed by acids or bases, or mediated by enzymatic activity from microorganisms. inchem.orgiaea.org
Chemical Hydrolysis
The chemical hydrolysis of TBP is a significant reaction, particularly in process systems where TBP is utilized as a solvent, such as in nuclear fuel reprocessing. iaea.org The reaction can proceed under both acidic and alkaline conditions, with the rate and products influenced by the specific chemical environment.
Acid-catalyzed hydrolysis occurs in both the aqueous and organic phases and is a first-order reaction with respect to the TBP concentration. unt.edu The rate of this hydrolysis is dependent on the nature and concentration of the acid, as well as the temperature. unt.eduiaea.org For instance, at elevated temperatures and in the presence of strong acids like nitric acid (used in the PUREX process), the hydrolysis rate can be substantial enough to impact solvent extraction efficiency due to the formation of DBP, which can complex with metal ions. unt.eduscispace.com The degradation of TBP under acidic conditions proceeds stepwise, yielding DBP and, to a lesser extent, MBP. iaea.orgresearchgate.netresearchgate.net Studies have shown that at low acid concentrations (<2 M), acid hydrolysis is the primary degradation mechanism, while at higher concentrations, dealkylation can also occur. researchgate.netresearchgate.net
Alkaline hydrolysis, on the other hand, primarily takes place in the aqueous phase. unt.edu This process is generally faster than acid-catalyzed hydrolysis and is a key method for the treatment of spent TBP solvents from industrial processes. core.ac.ukiaea.org The reaction is typically carried out using a strong base, such as sodium hydroxide, and is influenced by factors like temperature, the concentration of the base, and the degree of mixing. iaea.orgresearchgate.net Under alkaline conditions, the hydrolysis of TBP leads to the formation of the sodium salt of dibutyl phosphoric acid and butanol. iaea.org Further hydrolysis of DBP to MBP is significantly slower under these conditions. iaea.orgresearchgate.net Research has demonstrated that with optimized conditions, such as using 12.5 M NaOH at temperatures above 353 K, nearly complete hydrolysis of 1.1 M TBP can be achieved in under three hours. researchgate.netresearchgate.net
Table 1: Factors Affecting Chemical Hydrolysis of TBP
| Factor | Effect on Hydrolysis Rate | Description | Source(s) |
|---|---|---|---|
| Temperature | Increases rate | The hydrolysis rate increases significantly with a rise in temperature for both acidic and alkaline conditions. | unt.eduiaea.org |
| Acid Concentration | Increases rate | The rate of acid hydrolysis is generally first order or close to first order with respect to the acid concentration. | unt.edu |
| Base Concentration | Increases rate | Higher concentrations of strong bases like NaOH lead to a faster rate of alkaline hydrolysis. | iaea.orgresearchgate.net |
| Phase Contact | Influences rate | In two-phase systems, the reaction can occur at the interface or within the phases, with aqueous phase hydrolysis being faster but limited by TBP's low solubility. | unt.eduscispace.com |
| Metal Ions | Can catalyze | Certain metal ions, such as zirconium, have been found to significantly accelerate the degradation of TBP. | osti.govosti.gov |
| Radiation | Induces degradation | In nuclear reprocessing, ionizing radiation contributes to TBP decomposition, producing DBP, MBP, and other products. | iaea.org |
Enzymatic Hydrolysis
In natural environments like soil and water, the primary pathway for the breakdown of TBP is through enzymatic hydrolysis, also known as biodegradation. inchem.orgwho.int This process is carried out by a diverse range of microorganisms that utilize TBP as a source of carbon and phosphorus. biorxiv.orgresearchgate.net The biodegradation of TBP is a stepwise enzymatic hydrolysis that sequentially converts TBP to DBP, then to MBP, and finally to orthophosphate and n-butanol, which can be further degraded. inchem.orgwho.intresearchgate.net
Several bacterial species have been identified as capable of degrading TBP, including those from the genera Sphingomonas, Klebsiella, Rhodopseudomonas, and Pseudomonas. biorxiv.orgresearchgate.net The enzymatic pathway involves a series of enzymes: phosphotriesterases catalyze the initial conversion of TBP to DBP, phosphodiesterases then hydrolyze DBP to MBP, and finally, phosphomonoesterases (phosphatases) break down MBP into n-butanol and inorganic phosphate. researchgate.netresearchgate.net
The rate of TBP biodegradation in the environment can be moderate to slow, depending on factors such as the concentration of TBP and the abundance of active microbial biomass. inchem.orgwho.int For example, indigenous microbes in river water have been shown to effectively degrade tributyl phosphate to carbon dioxide over several weeks. atamanchemicals.com
Table 2: Research Findings on TBP Hydrolysis
| Study Type | System/Organism | Key Findings | Resulting Products | Source(s) |
|---|---|---|---|---|
| Chemical Hydrolysis | 30% TBP in Amsco 123-15 / 7.2M Nitric Acid | At room temperature with agitation, 0.052% of TBP hydrolyzed in one day, and 0.195% hydrolyzed in five days. | Dibutyl Phosphate | scispace.com |
| Chemical Hydrolysis | 1.1 M TBP in n-dodecane / 12.5 M NaOH | At >353 K and 1000 rpm, nearly complete hydrolysis was achieved in less than 3 hours, demonstrating an autocatalytic effect. | Sodium salt of Dibutyl Phosphate, Butanol | researchgate.net |
| Enzymatic Hydrolysis | Sphingobium sp. strain RSMS | Complete degradation of 7.98 g/L of TBP within 3 days. | Dibutyl Phosphate, Butanol, Phosphate | researchgate.net |
| Enzymatic Hydrolysis | Indigenous microbes in Mississippi River water | After 4 weeks, 90.8% of the theoretical carbon dioxide had evolved from the degradation of tributyl phosphate. | Carbon Dioxide (end product) | atamanchemicals.com |
Table 3: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| TBP | Tri-n-butyl phosphate |
| DBP | Dibutyl phosphate |
| MBP | Monobutyl phosphate |
| NaOH | Sodium hydroxide |
Chemical Reactivity, Complexation, and Interaction Mechanisms of Butyl Acid Phosphates
Acid-Base Equilibria and Protonation Phenomena
Butyl acid phosphates exhibit acidic properties due to the presence of hydroxyl groups attached to the phosphorus atom. These acidic protons can undergo deprotonation, influencing the compound's solubility and reactivity in different pH environments. The pKa values of these acidic protons are crucial for understanding their behavior in aqueous solutions and their interactions with metal ions. While specific pKa values for butyl acid phosphates are not explicitly detailed in the provided search results, the general principles of acid-base chemistry apply, where protonation state is dictated by the solution's pH relative to the compound's pKa values libretexts.org. The presence of these acidic protons allows butyl acid phosphates to act as Brønsted-Lowry acids.
Metal Ion Complexation Chemistry
The ability of butyl acid phosphates to form complexes with a wide range of metal ions is central to their application in separation science. This complexation is influenced by factors such as stoichiometry, coordination geometry, and the specific metal ion involved.
Investigations into Stoichiometry and Coordination Geometries in Metal-Butyl Phosphate (B84403) Complexes
Research into the structural aspects of metal-butyl phosphate complexes reveals varying coordination numbers and geometries. For instance, studies on lanthanide ions (Ln) with di-n-butyl phosphoric acid (HDBP), a related acidic organophosphate, indicate direct Ln–O interactions involving six oxygen atoms and distant Ln–P interactions involving an average of 3–5 phosphorus atoms per Ln ion osti.govosti.gov. Complexes formed by tri-n-butyl phosphate (TBP) alone with lanthanides tend to favor eight oxygen coordination osti.govosti.gov. Computational studies on uranyl nitrate (B79036) complexes with trialkyl phosphates, including butyl derivatives, suggest specific coordination geometries and highlight the role of the phosphoryl oxygen (P=O) in binding acs.orgacs.orgresearchgate.net. For example, calculations for Pu(IV) and Zr(IV) complexes with TBP indicate that the metal ions coordinate with the phosphoryl oxygen of TBP acs.orgresearchgate.net. The stoichiometry of these complexes can vary, with some studies suggesting ML2 type species for certain metal-ligand interactions rsc.org.
Selectivity and Affinity in Complexation with Actinides and Fission Products
Butyl acid phosphates and related organophosphates exhibit significant selectivity and affinity for various metal ions, particularly actinides and fission products, making them valuable in nuclear fuel reprocessing and waste management.
Retention Behavior of Metal Ions on Impregnated Supports
Butyl acid phosphates, when immobilized onto solid supports such as silica (B1680970) gel or polyurethane foam, create effective materials for extraction chromatography and solid-phase extraction. These impregnated supports exhibit selective retention of metal ions. For example, silica gel layers impregnated with tri-n-butyl phosphate (TBP) have been used for the quantitative separation of lead from other metal ions akjournals.comacs.org. Similarly, polyurethane foam impregnated with TBP demonstrates improved retention of gallium ions ichem.md. The mechanism of retention on such supports is attributed to a combination of factors including solubility of metal salts, adsorption, and complex formation between the metal ions and the immobilized extractant akjournals.com. TBP-loaded polymeric supports have also been studied for the uptake of Th(IV) and U(VI), with the sorption behavior depending on extractant, acid, and nitrate concentrations osti.gov.
Interfacial Phenomena and Extraction Kinetics
The process of solvent extraction involves complex interfacial phenomena that govern the kinetics of metal ion transfer. Butyl acid phosphates and related organophosphorus compounds are known to adsorb at the aqueous-organic interface, influencing interfacial tension and reaction rates semanticscholar.orgresearchgate.net.
Compound List
Advanced Spectroscopic, Theoretical, and Computational Investigations
Spectroscopic Characterization of Butyl Acid Phosphates and Their Complexes
Spectroscopic techniques offer direct insights into the molecular structure, functional groups, and dynamic processes within butyl acid phosphates.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is fundamental for determining the precise structure and connectivity of butyl acid phosphates. ¹H NMR spectra reveal the different proton environments within the butyl chains and the acidic hydroxyl groups. For dibutyl hydrogen phosphate (B84403), characteristic signals for the methylene (B1212753) protons adjacent to the phosphoryl oxygen (α-methylene) are observed, often showing coupling to the ³¹P nucleus, which can be indicative of conformational preferences or interactions nih.govchemicalbook.com. The presence of exchangeable protons, such as those in the P-OH group, can lead to broadened signals or shifts depending on the solvent and temperature, providing information about proton exchange dynamics nih.govresearchgate.netutoronto.ca. ³¹P NMR is particularly valuable, offering a distinct signal for the phosphorus atom, whose chemical shift is sensitive to the electronic environment and the degree of substitution, aiding in differentiating between monobutyl and dibutyl phosphates, and detecting interactions or complex formation researchgate.netmdpi.comchemicalbook.com.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful methods for identifying functional groups and analyzing molecular vibrations, which are directly related to molecular structure and bonding. The phosphoryl (P=O) stretching vibration is a prominent band in the FTIR spectra of butyl acid phosphates, typically appearing in the region of 1200-1300 cm⁻¹ chalcogen.rotandfonline.comresearchgate.net. The P-O-C stretching vibrations are also characteristic, usually found in the range of 1000-1100 cm⁻¹ chalcogen.rocore.ac.ukresearchgate.net. The presence of O-H stretching vibrations, often appearing as broad bands in the 3000-3500 cm⁻¹ region, is indicative of the acidic hydroxyl groups in monobutyl and dibutyl phosphates, and their involvement in hydrogen bonding researchgate.netaip.org. FTIR and Raman spectroscopy can differentiate between tributyl phosphate (TBP) and its degradation products like dibutyl phosphate (DBP) and monobutyl phosphate (MBP) by observing shifts and changes in the intensity of these characteristic bands chalcogen.roresearchgate.netcore.ac.uk. Raman spectroscopy can also provide insights into molecular polarizability and vibrational modes, complementing FTIR data for a comprehensive structural analysis acs.orgdiva-portal.orgosti.gov.
Quantum Chemical and Molecular Modeling Studies
Quantum chemical calculations and molecular modeling provide a theoretical framework to understand the electronic structure, stability, reactivity, and other fundamental properties of butyl acid phosphates.
Density Functional Theory (DFT) is widely employed to investigate the electronic structure, optimize geometries, and predict the stability and reactivity of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), have been used to model tri-n-butyl phosphate (TBP) and its degradation products, including dibutyl phosphate (DBP) and monobutyl phosphate (MBP) chalcogen.roresearchgate.netx-mol.netresearchgate.netacs.orgacs.org. These calculations provide optimized molecular geometries, bond lengths, and bond angles, which are essential for understanding the molecule's spatial arrangement. DFT can also predict relative stabilities based on total energies and explore potential reaction pathways, offering insights into the chemical reactivity of these compounds chalcogen.roresearchgate.netx-mol.netresearchgate.netacs.orgmdpi.commdpi.com. For instance, studies have shown that the presence of hydroxyl groups in DBP and MBP influences their electronic structure and stability compared to TBP chalcogen.roacs.org.
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties, including its reactivity and charge transfer characteristics researchgate.netmdpi.commdpi.comirjweb.comresearchgate.netschrodinger.comaimspress.com. The energy difference between the HOMO and LUMO, known as the energy bandgap (ΔE), provides an indication of a molecule's stability and its susceptibility to chemical reactions or electronic excitations chalcogen.roresearchgate.netmdpi.commdpi.comirjweb.comresearchgate.netschrodinger.comaimspress.com. DFT calculations have revealed that TBP generally possesses a larger HOMO-LUMO energy gap than its degradation products, DBP and MBP, suggesting higher stability for TBP in terms of electronic excitation chalcogen.roresearchgate.net. Conversely, smaller bandgaps in DBP and MBP indicate potentially greater reactivity chalcogen.romdpi.commdpi.com.
The dipole moment and electron charge distribution are key parameters that dictate a molecule's polarity, intermolecular interactions, and behavior in different environments chalcogen.rotandfonline.comresearchgate.netacs.orgmdpi.comresearchgate.netgatech.edu. DFT calculations can accurately predict the dipole moment of butyl acid phosphates. Studies have indicated that the hydroxyl groups in DBP and MBP contribute to significantly higher dipole moments compared to TBP chalcogen.roacs.org. This increased polarity influences their solubility in polar solvents and their interactions with other molecules or surfaces. Analysis of electron charge distribution, often visualized through molecular electrostatic potential (MEP) maps or by calculating atomic charges (e.g., Mulliken charges), highlights regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) within the molecule, providing further insights into their reactivity and potential for hydrogen bonding or coordination chalcogen.rotandfonline.comresearchgate.netmdpi.commdpi.comgatech.edu.
Compound Name Table:
| Common Name | Chemical Formula |
| Dibutyl hydrogen phosphate (DBHP) | C₈H₁₉O₄P |
| Monobutyl dihydrogen phosphate (MBDP) | C₄H₁₂O₄P |
| Tributyl phosphate (TBP) | C₁₂H₂₇O₄P |
Computational Prediction of Complexation and Extraction Energies
Density Functional Theory (DFT) calculations have been instrumental in elucidating the complexation behavior of TBP with metal ions, offering quantitative predictions of interaction strengths and extraction energetics. Studies investigating the complexation of TBP with tetravalent plutonium (Pu(IV)) and zirconium (Zr(IV)) have provided detailed insights into the electronic structures of the formed complexes, such as Pu(NO₃)₄·2TBP and Zr(NO₃)₄·2TBP nih.govresearchgate.netscispace.com. These calculations establish the lowest energy electronic states for these complexes and analyze the nature of the metal-ligand bonds, revealing a significant ionic character in the M-O{TBP} and M-O{NO₃} bonds nih.govresearchgate.netscispace.com.
Furthermore, these computational approaches have enabled the estimation of extraction energies, which are key indicators of the extractant's efficiency and selectivity. For the Pu(IV) system, the calculated extraction energy is approximately -73.1 kcal/mol, while for Zr(IV), it is around -57.6 kcal/mol nih.govresearchgate.netscispace.com. The substantially larger negative value for Pu(IV) aligns with experimental observations of its superior extraction selectivity over Zr(IV) nih.govresearchgate.netscispace.com. Similar DFT studies comparing TBP with other ligands like tri-iso-amyl phosphate (TiAP) for metal ions such as Uranium (U(VI)), Thorium (Th(IV)), and Neodymium (Nd(III)) also predict complexation energies that correlate with experimentally observed extraction preferences, indicating a trend of U(VI) > Th(IV) > Nd(III) extraction by TBP researchgate.net. Atoms in Molecules (AIM) analysis further supports these findings by suggesting stronger phosphoryl binding interactions compared to other potential binding sites researchgate.net.
Table 1: Computational Extraction Energies for Metal Ions with TBP
| Metal Ion | Extraction Energy (kcal/mol) | Computational Method | Reference(s) |
| Pu(IV) | -73.1 | DFT | nih.govresearchgate.netscispace.com |
| Zr(IV) | -57.6 | DFT | nih.govresearchgate.netscispace.com |
Molecular Thermodynamic Models for Liquid-Liquid Equilibria in Solvent Extraction Systems
Accurate prediction of liquid-liquid equilibria (LLE) is fundamental for designing and optimizing solvent extraction processes. Molecular thermodynamic models offer a powerful framework for describing the phase behavior of complex multi-component systems involving TBP. These models aim to capture the intricate interactions occurring between the aqueous and organic phases, including solvation, complexation, and non-ideal behavior of concentrated electrolyte solutions sim2.betandfonline.comosti.gov.
Various modeling approaches have been employed. The OLI Mixed-Solvent Electrolyte (MSE) framework, for instance, allows for a unified description of both aqueous and organic phases, accurately handling non-ideal concentrated electrolyte solutions. This approach has been successfully applied to model the extraction of mineral acids (such as HNO₃, HCl, H₂SO₄, H₃PO₄, and H₃AsO₄) by TBP, suggesting that extraction occurs via protonation of TBP and co-extraction of anions, with neutral acid molecules also transferring at very high concentrations sim2.be.
Another significant approach involves Gibbs Energy Minimization (GEM) coupled with methods like the Pitzer model. This combination is used to compute complex chemical equilibria in systems relevant to nuclear fuel reprocessing, such as the HNO₃–H₂O–UO₂(NO₃)₂–TBP system tandfonline.comosti.gov. These models treat the organic phase by defining various TBP complexes and use the Pitzer method to account for non-idealities in the concentrated electrolyte (aqueous) phase tandfonline.comosti.gov. Such models have demonstrated the ability to accurately generate extraction isotherms by considering a set of chemical reactions representing the equilibria between the phases, often assuming ideal mixing for TBP complexes in the organic phase tandfonline.comosti.gov. The predictive capabilities of these thermodynamic models have been validated against experimental data, showing good agreement and providing a robust basis for process analysis and optimization sim2.betandfonline.comosti.govui.ac.id. For example, a model developed for cerium extraction using TBP in kerosene (B1165875) achieved an average relative error of 8.53% ui.ac.id.
Machine Learning Applications in Butyl Acid Phosphate Research
Machine learning (ML) techniques are increasingly being applied to chemical process modeling, offering efficient and accurate predictive capabilities for complex systems involving TBP. These methods can significantly reduce the need for extensive experimental trials, thereby saving time, resources, and minimizing exposure to hazardous materials.
A notable application of ML in TBP research involves the prediction of physical properties within multi-component mixtures, such as viscosity. Studies have evaluated the performance of various ML algorithms, including Logistic Regression (LR), Support Vector Regression (SVR), Random Forest (RF), Extreme Gradient Boosting (XGBoost), and Neural Networks (NN), using extensive experimental datasets mdpi.comresearchgate.netarxiv.orgresearchgate.net. These datasets typically comprise hundreds of measurements across different compositions and temperatures, often involving TBP mixed with diluents like hexane, dodecane, cyclohexane, n-heptane, toluene, and ethylbenzene (B125841) mdpi.comarxiv.org.
Among the evaluated models, the Neural Network (NN) has consistently demonstrated superior accuracy in predicting TBP mixture viscosities mdpi.comarxiv.orgresearchgate.net. For instance, an NN model trained on 511 measurements achieved a Mean Squared Error (MSE) of 0.157% and an adjusted R² value of 99.72%, indicating a high degree of correlation between predicted and actual values mdpi.comarxiv.orgresearchgate.net. Specifically for TBP + ethylbenzene mixtures, the NN model achieved a minimal deviation margin of 0.049% mdpi.comarxiv.orgresearchgate.net. These findings underscore the potential of ML, particularly deep learning approaches like NNs, to streamline industrial processes by providing reliable predictions for critical system parameters in complex TBP-based solvent extraction systems.
Table 2: Machine Learning Model Performance for TBP Mixture Viscosity Prediction
| ML Model | Mean Squared Error (MSE) | Adjusted R² (%) | Deviation Margin (%) | Notes |
| Neural Network (NN) | 0.157 | 99.72 | 0.049 (TBP+ethylbenzene) | Highest accuracy among tested models |
| SVR | Not Specified | Not Specified | Not Specified | |
| RF | Not Specified | Not Specified | Not Specified | |
| LR | Not Specified | Not Specified | Not Specified | |
| XGBoost | Not Specified | Not Specified | Not Specified |
Compound List:
Tri-n-butyl phosphate (TBP)
Plutonium (Pu)
Zirconium (Zr)
Uranium (U)
Thorium (Th)
Neodymium (Nd)
Nitric acid (HNO₃)
Hydrochloric acid (HCl)
Sulfuric acid (H₂SO₄)
Phosphoric acid (H₃PO₄)
Arsenic acid (H₃AsO₄)
Ethylbenzene
Hexane
Dodecane
Cyclohexane
n-Heptane
Toluene
Applications in Advanced Chemical Separation and Catalytic Processes
Hydrometallurgical and Nuclear Fuel Cycle Applications
The use of butyl acid phosphates and their parent compounds is central to the separation and purification of high-value and strategic elements. Their unique ability to form complexes with metal ions is harnessed in various industrial-scale processes, particularly within the nuclear industry.
In the context of nuclear fuel reprocessing, butyl acid phosphates are primarily encountered as the degradation products of tri-n-butyl phosphate (B84403) (TBP), the principal extractant in the Plutonium Uranium Reduction Extraction (PUREX) process. TBP is used to separate uranium and plutonium from fission products and other actinides in dissolved spent nuclear fuel. Through hydrolysis and radiolysis, TBP degrades into Dibutyl phosphoric acid (DBP) and, to a lesser extent, Monobutyl phosphoric acid (MBP) .
These acidic degradation products significantly complicate the separation process. DBP, a relatively strong acid, forms highly stable, and often insoluble, complexes with actinides such as Plutonium (Pu(IV)) and Uranium (U(VI)), as well as with fission products like Zirconium (Zr(IV)). This complexation interferes with the intended separation chemistry in several critical ways:
Reduced Stripping Efficiency : The strong complexes formed between DBP and actinides like plutonium are difficult to break. This hinders the quantitative back-extraction (stripping) of these valuable materials from the organic solvent phase into the aqueous phase, thereby reducing recovery yields.
Decreased Decontamination Factors : DBP and MBP can form complexes with fission products, causing them to be retained in the organic phase along with the desired uranium and plutonium. This compromises the purity of the final products.
Formation of Interfacial Crud and Precipitates : The insoluble compounds formed by DBP with metals can accumulate at the aqueous-organic interface, leading to the formation of stable emulsions or "crud." This disrupts the hydraulic performance of solvent extraction contactors and can present a criticality hazard if actinide concentrations become too high in these solids.
The presence of DBP is a persistent operational challenge in PUREX plants, necessitating solvent cleanup cycles to remove these degradation products and maintain process efficiency. Research has shown that even small concentrations of DBP can have a significant impact on the distribution ratio of actinides. For instance, the presence of DBP in a TBP/n-dodecane solvent increases the retention of uranium (VI) in the organic phase during stripping operations.
| Compound | Role/Effect in Reprocessing | Primary Consequence |
|---|---|---|
| Dibutyl phosphoric acid (DBP) | Degradation product of TBP; strong complexing agent | Hinders stripping of Pu(IV) and U(VI); reduces decontamination from fission products (e.g., Zr(IV)); forms precipitates and interfacial crud. |
| Monobutyl phosphoric acid (MBP) | Degradation product of TBP; complexing agent | Contributes to metal retention in the organic phase and formation of solids, though generally considered less problematic than DBP. |
| Tri-n-butyl phosphate (TBP) | Primary extractant in PUREX process | Selectively extracts U(VI) and Pu(IV) from nitric acid solutions. Degrades to form DBP and MBP. |
Organophosphorus compounds like TBP are effective not only for metal extraction but also for the recovery of mineral acids from aqueous solutions. This is relevant in various industrial processes, including fertilizer production and waste stream treatment. Butyl acid phosphates, as degradation products, can influence these equilibria, but the primary extraction is performed by the parent TBP.
The mechanism involves the formation of complexes between the phosphoryl oxygen of the TBP molecule and the acid. The extraction efficiency for different acids by TBP generally follows the order: Nitric Acid > Phosphoric Acid > Hydrochloric Acid. vibgyorpublishers.org
Phosphoric Acid (H₃PO₄) : TBP is used to purify wet-process phosphoric acid by selectively extracting H₃PO₄ from solutions containing metallic impurities. gct.com.tnresearchgate.net The process leverages the transfer of phosphoric acid from the contaminated aqueous phase to an organic phase containing TBP, often diluted in a solvent like kerosene (B1165875). bme.hugoogle.comopenchemicalengineeringjournal.com The purified acid is then stripped from the organic phase using water.
Nitric Acid (HNO₃) : In nuclear reprocessing, TBP co-extracts significant amounts of nitric acid along with uranium and plutonium. nih.gov This is a fundamental aspect of the PUREX process chemistry, where TBP forms a well-defined complex, HNO₃·TBP. rsc.org This property is also utilized to recover nitric acid from various industrial waste streams. nih.gov
Hydrochloric Acid (HCl) : TBP can extract HCl, though less effectively than nitric acid. researchgate.net Studies have modeled the extraction mechanism, showing that at different concentrations, various hydrated solvates such as HCl(H₂O)₇·3TBP and HCl(H₂O)₆·2TBP are formed in the organic phase. researchgate.net This application is relevant in processes for purifying phosphate rock via a hydrochloric acid route. researchgate.net
The operational challenges caused by the degradation of TBP into butyl acid phosphates have driven extensive research into alternative extractants. The goal is to find compounds that offer the high selectivity of TBP but with greater chemical and radiolytic stability, and whose degradation products are less detrimental to the separation process.
Several classes of compounds have been investigated as potential replacements for TBP:
N,N-dialkyl amides : This class of extractants has been studied extensively for reprocessing both uranium and thorium-based fuels. researchgate.net They show promise in overcoming some of TBP's drawbacks. For example, branched monoamides can preferentially extract U(VI) over Pu(IV), potentially simplifying separation schemes. researchgate.netiaea.org Their degradation products are also considered less problematic than DBP and MBP.
Other Organophosphorus Extractants : A wide range of organophosphorus compounds beyond simple phosphates have been developed. nih.gov These include phosphine (B1218219) oxides like octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and trialkyl phosphine oxides (TRPO) , which are used in processes to separate trivalent actinides from lanthanides. nih.gov
Phosphoramides : Hexaalkyl phosphoramides have been studied for the extraction of U(VI) and Th(IV). Research indicates that their extraction behavior can be tuned by altering the length of the alkyl chains, potentially offering selectivity for specific applications like U/Th separation.
| Extractant Class | Example Compound(s) | Advantage Over TBP-based Systems |
|---|---|---|
| N,N-dialkyl amides | N,N-di-(2-ethylhexyl) butyramide (B146194) (DEHBA) | Degradation products are less problematic; tunable selectivity for U/Pu separation. researchgate.net |
| Phosphine Oxides | CMPO, TRPO | Used for specific, challenging separations like partitioning minor actinides from lanthanides. nih.gov |
| Phosphoramides | Hexaalkyl phosphoramides | Extraction efficiency can be modified by changing alkyl chain length, allowing for tailored selectivity. |
"Third phase" formation is a phenomenon where the organic phase in a solvent extraction system splits into two immiscible organic layers upon high loading with an extracted metal or acid. acs.org This event is highly undesirable in industrial continuous processes as it severely disrupts the hydrodynamics of extraction equipment and can lead to safety issues, such as the uncontrolled accumulation of fissile materials. researchgate.netnih.gov
The formation of a third phase is often linked to the aggregation of polar complexes in a nonpolar diluent (like n-dodecane). Butyl acid phosphates, particularly DBP, can exacerbate this issue. The strong, often polymeric, complexes formed between DBP and metals like Zr(IV), Pu(IV), and Tc(IV) have a limited solubility in the aliphatic diluent, promoting the separation of a dense, extractant-rich third phase. acs.orgnih.gov
Research into the speciation of metals within these third phases has been conducted to better understand and predict their formation. For instance, studies on the Tc(IV)-HNO₃/HDBP-dodecane system have identified specific technetium-dibutylphosphate complexes present in the light and heavy (third phase) organic layers. nih.gov Mitigation strategies often involve adding modifiers (like TBP itself in higher concentrations or long-chain alcohols) to the solvent to increase the polarity of the diluent and improve the solubility of the metal-extractant complexes. The development of alternative extractants (as discussed in 5.1.3) is also a key strategy to design processes that are less prone to third phase formation.
Emulsification microextraction is a sample preparation technique that utilizes the formation of an emulsion to maximize the interfacial area between aqueous and organic phases, thereby accelerating mass transfer. In ultrasound-assisted surfactant-enhanced emulsification microextraction (UASEME), a surfactant is used to help disperse a water-immiscible extraction solvent into the aqueous sample. researchgate.net While this technique is widely applied for the determination of organic pollutants like organophosphorus pesticides, its direct application using butyl acid phosphates for large-scale hydrometallurgical separations is not extensively documented in the reviewed literature. However, the underlying principle of increasing surface area for rapid extraction is relevant. In industrial solvent extraction, the formation of stable emulsions is generally avoided as it hinders phase separation. Acidic organophosphorus compounds can act as surfactants, but this property is often a source of operational problems (crud formation) rather than a deliberate extraction strategy in nuclear and hydrometallurgical processes.
Supercritical fluid extraction (SFE) using carbon dioxide (SF-CO₂) presents an innovative and environmentally benign alternative to traditional liquid-liquid extraction for nuclear fuel reprocessing. researchgate.net In this technology, CO₂ above its critical temperature and pressure is used as the solvent. Metal ions themselves are not soluble in SF-CO₂, so a complexing agent is required.
Tri-n-butyl phosphate (TBP) is a key agent in this process. It forms neutral metal-TBP complexes (e.g., UO₂(NO₃)₂·2TBP) that are soluble in SF-CO₂. mdpi.com The methodology involves contacting the dissolved fuel in nitric acid with TBP-modified SF-CO₂. The process offers several advantages over conventional solvent extraction:
Reduced Waste : CO₂ can be easily separated from the extracted components by depressurization and recycled, significantly reducing the volume of secondary organic waste.
Tunable Selectivity : The solvent properties of SF-CO₂ can be finely tuned by adjusting pressure and temperature, offering another level of control over the separation process.
Research has demonstrated the feasibility of separating uranium from other actinides like plutonium, neptunium, and americium using TBP-modified SF-CO₂ by adding reducing or complexing agents to the aqueous phase to suppress the extraction of the non-uranium elements. nih.govosti.gov This technology represents a significant potential advancement in closing the nuclear fuel cycle.
Catalytic Roles of Butyl Acid Phosphates and Related Phosphate Species
Butyl acid phosphate, a mixture of mono- and dibutyl esters of phosphoric acid, serves as a versatile catalyst in various chemical processes. Its acidic nature allows it to function as a Brönsted acid catalyst, while its chemical structure enables its participation in polymerization and curing reactions. This section explores the catalytic applications of butyl acid phosphates and related phosphate species in organic synthesis and in the formation of resin and coating systems.
Use as Polymerizing and Curing Catalysts in Resin and Coating Systems
This compound is widely utilized as a catalyst and accelerator in the polymerization and curing of various resins and coatings. nama-group.com Its acidic nature facilitates the ring-opening polymerization of epoxides and the crosslinking of polymer chains, leading to the formation of durable thermoset materials. It is particularly effective in systems involving epoxy resins and acrylic resins.
In epoxy resin systems, this compound can act as a curing agent. researchgate.netresearchgate.net A study on flame-retardant epoxy composites demonstrated that a butyl phosphate ester synthesized from phosphorus pentoxide, phosphoric acid, and butanol could effectively cure an epoxy resin (E-44). The resulting composite exhibited enhanced thermal stability and flame retardancy compared to a standard amine-cured system. The thermal decomposition and combustion behavior of the epoxy composites were evaluated, and the key data are summarized in the table below.
| Property | Amine Cured Epoxy (EP-0) | Butyl Phosphate Ester Cured Epoxy (EP-1) |
|---|---|---|
| Initial Decomposition Temperature (5% weight loss) | ~312 °C | 263 °C |
| Temperature of Maximum Mass Loss Rate (Tmax) | 370 °C | 305 °C |
| Peak Heat Release Rate (pHRR) | 1015.3 kW/m² | 345.7 kW/m² |
| Total Heat Release (THR) | 100.8 MJ/m² | 56.1 MJ/m² |
| Char Residue at 700 °C | 14.0% | 26.5% |
The data indicates that while the butyl phosphate ester-cured epoxy begins to decompose at a lower temperature, it leads to a significantly lower heat release rate and a higher char residue, which contributes to its improved flame retardancy. researchgate.net
In addition to epoxy resins, this compound can also be used in the curing of acrylic resins. The acidic phosphate groups can catalyze the crosslinking reactions between functional groups on the acrylic polymer chains, such as hydroxyl or epoxy groups, with crosslinking agents like melamine (B1676169) or isocyanate resins. This catalysis accelerates the curing process, allowing for lower curing temperatures or shorter curing times, which is beneficial for energy efficiency and for heat-sensitive substrates. The use of an acid catalyst like this compound is crucial for achieving the desired film properties, such as hardness, chemical resistance, and adhesion in the final coating.
The catalytic activity of this compound in these systems is attributed to its ability to protonate functional groups, making them more susceptible to nucleophilic attack and thus promoting the crosslinking reactions that lead to the formation of a durable polymer network.
Environmental Chemistry and Biogeochemical Cycling of Butyl Acid Phosphates
Biodegradation Pathways and Mechanisms
The primary mechanism for the breakdown of butyl acid phosphates and their precursors in the environment is biodegradation, driven by microbial activity. This process involves the enzymatic breakdown of the phosphate (B84403) ester bonds.
The biodegradation of tributyl phosphate (TBP) is a sequential process that produces dibutyl and monobutyl phosphates as intermediate metabolites before complete mineralization. who.int This breakdown is facilitated by enzymes, such as phosphatases, which are capable of hydrolyzing phosphate esters. nih.gov
The enzymatic hydrolysis proceeds in steps:
Tributyl Phosphate (TBP) to Dibutyl Phosphate (DBP): The first step involves the cleavage of one butyl group from the TBP molecule, yielding DBP and n-butanol. who.int
Dibutyl Phosphate (DBP) to Monobutyl Phosphate (MBP): DBP, a key component of what is often termed "butyl acid phosphate," is further hydrolyzed to MBP (also known as butyl dihydrogen phosphate) and another molecule of n-butanol. who.intosti.gov
Monobutyl Phosphate (MBP) to Orthophosphate: The final hydrolysis step breaks down MBP into inorganic orthophosphate and n-butanol. who.int The released phosphate can then be utilized by microorganisms as a nutrient, while the n-butanol is typically rapidly metabolized.
In addition to simple hydrolysis, metabolic processes can yield hydroxylated derivatives. Studies have shown that TBP can be excreted as butyl bis-(3-hydroxybutyl) phosphate, indicating that hydroxylation of the butyl chains is another metabolic pathway. who.int Research on other organophosphate esters, such as tert-butylphenyl diphenyl phosphate (BPDP), has similarly identified metabolites like diphenyl phosphate, confirming the stepwise cleavage of ester linkages. nih.gov
The following table summarizes the key metabolites identified during the degradation of tributyl phosphate.
| Parent Compound | Intermediate Metabolite | Final Products |
| Tributyl Phosphate (TBP) | Dibutyl Phosphate (DBP) | Inorganic Phosphate |
| Tributyl Phosphate (TBP) | Butyl Dihydrogen Phosphate (MBP) | n-Butanol |
| Tributyl Phosphate (TBP) | Butyl bis-(3-hydroxybutyl) phosphate | Carbon Dioxide (from butanol mineralization) |
This table illustrates the stepwise degradation pathway from the parent compound to its primary metabolites and final inorganic products.
The rate at which butyl acid phosphates and their precursors are degraded is highly dependent on various environmental conditions. Microbial activity and pH are two of the most significant factors.
Microbial Activity: The density and activity of microbial populations are crucial. Environments with a history of exposure to anthropogenic chemicals often harbor microorganisms with higher phosphotri- and diesterase activities, leading to faster degradation rates. nih.gov For instance, the degradation of TBP is significantly faster in the presence of acclimated microbial consortia, such as those found in aerobic granular biofilms, which exhibit high phosphatase activity. nih.gov
pH: The pH of the surrounding medium, whether soil or water, directly influences enzymatic activity. Studies on TBP biodegradation by mixed microbial cultures have shown that degradation occurs over a pH range of 6.5 to 8.0, with the optimal rate observed at a neutral pH of 7.0. nih.gov In soil, pH also governs phosphorus availability and fixation; in acidic soils, phosphates can become immobilized by binding with aluminum and iron oxides, while in alkaline conditions, they can precipitate with calcium, potentially affecting their availability for microbial degradation. mdpi.com
The table below details the influence of key environmental factors on the degradation of parent organophosphates.
| Environmental Factor | Influence on Degradation Rate | Optimal Condition (for TBP) |
| Microbial Activity | Higher activity and acclimated populations increase degradation rates. nih.gov | High phosphodiesterase activity. nih.gov |
| pH | Affects enzymatic activity and phosphate availability. nih.govmdpi.com | pH 7.0 nih.gov |
| Temperature | Degradation is temperature-dependent, with negligible activity at low temperatures. nih.gov | 30°C nih.gov |
| Inorganic Phosphate | High concentrations can inhibit the biodegradation process. nih.gov | Low concentrations (<10 mM) nih.gov |
| Metals | Presence of certain heavy metals can inhibit microbial degradation. nih.gov | Absence of Cu, Cd, Ni, Co, Mn. nih.gov |
This interactive table summarizes the impact of various environmental parameters on the biodegradation rates of tributyl phosphate, the precursor to butyl acid phosphates.
Fate and Transport in Environmental Compartments (e.g., Soil, Water, Atmosphere, Sediment)
Once formed, butyl acid phosphates and any residual TBP can be transported across and partitioned into different environmental compartments. Their physical and chemical properties, such as water solubility, dictate their movement. who.intnoaa.gov
Water: this compound is generally described as being insoluble in water. noaa.govnih.gov This low solubility means it is less likely to remain dissolved in the water column and more likely to adsorb to suspended particles or settle into sediment. TBP has been frequently detected in river water, particularly near industrial discharge points. who.int
Sediment: Due to their low water solubility and tendency to adsorb to particulate matter, butyl acid phosphates and TBP are often found in sediment. who.int Sediments can act as a long-term sink for these compounds. However, they are not permanently sequestered; microbial degradation can occur within the sediment, especially in ecosystems with high microbial activity. nih.gov
Soil: The transport of butyl acid phosphates in soil is governed by processes such as adsorption and leaching. nih.gov Their fate is heavily influenced by soil pH, which affects their chemical form and interaction with soil minerals. mdpi.com Wicking can be an important transport mechanism for phosphorus-based acids in soil. dtic.mil
Atmosphere: While less volatile than some other organic pollutants, organophosphates like TBP have been detected in the air. who.int This suggests that atmospheric transport is a possible, albeit likely minor, pathway for the long-range distribution of the parent compound. researchgate.net Phosphorus-containing compounds are known to travel in the atmosphere as part of aerosol particles, and their deposition can be a source of nutrients in remote marine ecosystems. copernicus.org
Analytical Methodologies for Quantitative and Qualitative Assessment of Butyl Acid Phosphates
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the analysis of organophosphate esters and their derivatives. taylorfrancis.com It allows for the effective separation of individual compounds from a mixture, which is essential for accurate identification and quantification. Both gas and liquid chromatography are employed, frequently coupled with mass spectrometry for enhanced sensitivity and specificity. nih.gov
Gas chromatography (GC) is a principal method for the analysis of volatile and semi-volatile organophosphorus compounds like tributyl phosphate (B84403). who.intakjournals.com When analyzing its less volatile degradation products, such as dibutyl phosphate (DBP) and monobutyl phosphate (MBP), derivatization is often required to convert them into more volatile forms suitable for GC analysis. scirp.org One common derivatization technique involves methylation using reagents like diazomethane (B1218177) to convert the acidic analytes into their corresponding methyl esters. scirp.org
The choice of detector is critical for achieving desired sensitivity and selectivity. For phosphorus-containing compounds, specific detectors are highly effective:
Nitrogen-Phosphorus Detector (NPD) : Also known as a Thermionic Detector (TID), it is highly sensitive to compounds containing phosphorus and nitrogen. who.intakjournals.com
Flame Photometric Detector (FPD) : This detector is also selective for phosphorus and sulfur, providing excellent sensitivity for organophosphate analysis. who.intakjournals.com
Mass Spectrometry (MS) : Coupling GC with a mass spectrometer (GC-MS or GC-MS/MS) offers definitive identification based on mass spectra and fragmentation patterns, along with high sensitivity. nih.govresearchgate.net
Sample preparation for GC analysis typically involves extraction of the analytes from the sample matrix using techniques like solid-phase extraction (SPE) followed by a cleanup step to remove interfering substances. researchgate.netnih.gov
Table 1: Example GC Conditions for Butyl Phosphate Analysis
| Parameter | Condition | Source |
| Column | J&W DB-Wax capillary column (30 m x 0.53 mm, 1 µm film) | researchgate.net |
| Injector Temp. | 210°C | researchgate.net |
| Detector Temp. | 210°C (FID) | researchgate.net |
| Oven Program | Isothermal at 210°C | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD) | who.intakjournals.comresearchgate.net |
Spectrophotometric Methods for Trace Analysis and Phosphate Ion Determination
Spectrophotometric methods provide a simple and cost-effective means for determining the total phosphate concentration, which can be correlated to the amount of butyl acid phosphate after appropriate sample treatment. These methods are particularly useful for analyzing aqueous streams. akjournals.com
The most common approach is the "molybdenum blue" method. nih.govscispace.com This technique involves two key steps:
Digestion/Combustion : The organophosphate compound (this compound) is first broken down, typically through acid digestion or combustion, to liberate inorganic orthophosphate ions (PO₄³⁻). nih.gov
Colorimetric Reaction : The resulting orthophosphate ions react with an acidic molybdate (B1676688) reagent (e.g., ammonium (B1175870) molybdate) to form a yellow phosphomolybdate complex (molybdophosphoric acid). akjournals.comosti.gov This complex is then reduced by an agent such as hydrazine (B178648) sulfate (B86663) or ascorbic acid, producing a stable, intensely colored "molybdenum blue" complex. akjournals.comnih.gov
The intensity of the blue color is directly proportional to the phosphate concentration and is measured using a spectrophotometer at a specific wavelength, typically between 810 and 840 nm. akjournals.com The method is highly sensitive, with the ability to detect phosphate concentrations in the range of 0.1–1.0 µg/ml. akjournals.com
Table 2: Key Parameters of the Molybdenum Blue Spectrophotometric Method
| Parameter | Specification | Source |
| Principle | Formation and reduction of the phosphomolybdate complex | akjournals.com |
| Reagents | Ammonium molybdate, reducing agent (e.g., hydrazine sulfate, ascorbic acid), acid (e.g., sulfuric acid) | akjournals.comnih.gov |
| Complex Formed | Molybdenum Blue | akjournals.com |
| Max. Absorbance (λmax) | 810–840 nm | akjournals.com |
| Detection Range | 0.1–1.0 µg/ml of phosphate | akjournals.com |
| Molar Absorptivity | Approx. 3.1 × 10⁴ L mol⁻¹ cm⁻¹ at 830 nm | akjournals.com |
Advanced Detection and Characterization in Complex Mixtures
For analyzing butyl acid phosphates in complex environmental or industrial samples, more advanced analytical techniques are often necessary to overcome matrix interference and provide higher specificity.
Ion Chromatography (IC) is particularly well-suited for the direct measurement of ionic degradation products like DBP and MBP without the need for derivatization. nih.gov This technique separates ions based on their affinity for an ion-exchange resin. By using different resins and eluent conditions, efficient separation of DBP and MBP from other interfering ions like nitrites and carbonates can be achieved. nih.gov The detection limits for this method are in the micromolar range. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another powerful tool. For instance, HPLC with a refractive index (RI) detector has been used for the direct analysis of TBP in aqueous solutions. akjournals.comresearchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective method for determining a wide range of organophosphate esters and their metabolites in challenging matrices. nih.gov
Fourier Transform Infrared Spectrometry-Attenuated Total Reflectance (FTIR-ATR) has been developed as a rapid monitoring technique. researchgate.net This method can determine the ratios of TBP and its degradation products (DBP, MBP) by analyzing shifts in specific infrared peak positions and intensities, offering a fast alternative to chromatographic analysis for process monitoring. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
